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Compound of Interest

Compound Name: 1H-Indazole-7-boronic acid

Cat. No.: B3030521 Get Quote

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of

numerous compounds with a broad spectrum of biological activities, including anti-cancer, anti-

inflammatory, and anti-HIV properties[1]. The functionalization of the indazole ring is a key

strategy in drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile.

Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions,

particularly the Suzuki-Miyaura reaction, have become indispensable for creating C-C bonds[2]

[3].

This guide focuses on 1H-Indazole-7-boronic acid, a versatile building block that serves as a

crucial reagent for introducing the indazole-7-yl moiety into complex molecules. Its utility is

primarily derived from the boronic acid functional group, which enables efficient participation in

Suzuki-Miyaura coupling reactions[3][4]. We will explore its fundamental physicochemical

properties, discuss common synthetic strategies, and provide detailed protocols for its

application, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical Properties
Understanding the fundamental properties of a reagent is critical for its effective use in

synthesis. 1H-Indazole-7-boronic acid is typically supplied as a solid, and its stability and

solubility are key considerations for reaction setup and storage.
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Property Data Source(s)

CAS Number 915411-01-7 [5][6][7][8][9]

Molecular Formula C₇H₇BN₂O₂ [5][10]

Molecular Weight 161.95 g/mol [5][8][10][11]

Physical Form Solid, powder [7]

Purity Typically ≥95% [9][12]

Storage Temperature
Inert atmosphere, 2-8°C

recommended
[8]

Reactivity, Stability, and Handling
Chemical Stability
Boronic acids are known for their potential instability, being susceptible to heat, oxidation, and

protodeboronation, particularly under basic conditions used in cross-coupling reactions[13][14].

A common decomposition pathway is the trimerization via dehydration to form a boroxine

anhydride. This inherent instability can negatively impact reaction yields and reproducibility[13].

To mitigate these issues, two primary strategies are employed:

Pinacol Esters: 1H-Indazole-7-boronic acid is often available as its pinacol ester derivative

(CAS 915411-02-8)[15][16]. These esters exhibit enhanced stability, making them easier to

handle, store, and purify while still being effective coupling partners[17].

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of air-

stable surrogates. They are designed for the slow-release of the active boronic acid under

specific reaction conditions, which can dramatically improve yields, especially with unstable

boronic acids[13][14].

Handling and Storage Recommendations
To ensure the integrity of 1H-Indazole-7-boronic acid, the following handling and storage

procedures are essential:
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[18][19]. For

long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., Argon or Nitrogen)

is recommended[8].

Handling: Use personal protective equipment, including gloves and eye protection. Handle in

a well-ventilated area or fume hood to avoid inhalation of dust[18][19][20]. Avoid contact with

skin and eyes[20].

Synthesis of 1H-Indazole-7-boronic acid
The regioselective functionalization of the C7 position of the indazole ring is a non-trivial

synthetic challenge. Direct C-H activation can be difficult, so multi-step routes are often

employed. A common and effective strategy involves a regioselective halogenation followed by

a metal-halogen exchange and subsequent borylation.
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Synthesis Workflow
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Caption: A representative synthetic workflow for 1H-Indazole-7-boronic acid.
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Experimental Protocol: Synthesis via Bromination-
Borylation
This protocol is a representative methodology based on established organic chemistry

principles for indazole functionalization[2][3].

Step 1: N-Protection of 1H-Indazole

Rationale: The acidic N-H proton of the indazole can interfere with subsequent

organometallic reactions (e.g., lithiation). Protection is crucial for directing reactivity and

preventing side reactions.

To a stirred solution of 1H-Indazole in an anhydrous aprotic solvent (e.g., THF) at 0°C under

an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.)

portion-wise.

Allow the mixture to stir for 30 minutes at 0°C.

Add a suitable protecting group reagent (e.g., SEM-Cl, 1.1 eq.) dropwise.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Quench the reaction carefully with saturated aqueous NH₄Cl solution.

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over

anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography to yield the N-protected indazole.

Step 2: Regioselective C7-Bromination

Rationale: The C7 position is activated for electrophilic aromatic substitution. N-

bromosuccinimide (NBS) is a common and effective brominating agent.

Dissolve the N-protected indazole in a suitable solvent (e.g., DMF or CH₂Cl₂).

Add N-bromosuccinimide (NBS, 1.05 eq.) portion-wise at room temperature.
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Stir the reaction for 2-4 hours, monitoring by TLC for the consumption of the starting

material.

Upon completion, dilute the reaction with water and extract with an organic solvent.

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Purify via chromatography to obtain the 7-bromo-N-protected indazole.

Step 3: Borylation via Lithium-Halogen Exchange

Rationale: The bromo-substituted indazole is converted into an organolithium species, which

is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate.

Dissolve the 7-bromo-N-protected indazole in anhydrous THF under an inert atmosphere.

Cool the solution to -78°C.

Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise, maintaining the temperature at -78°C.

Stir for 1 hour at -78°C.

Add triisopropyl borate (B(OiPr)₃, 1.5 eq.) dropwise.

Allow the reaction to slowly warm to room temperature and stir overnight.

Quench the reaction by adding saturated aqueous NH₄Cl.

Extract the product, dry the organic phase, and concentrate. The crude product is the

protected boronic ester.

Step 4: Deprotection and Hydrolysis

Rationale: The protecting group is removed, and the boronic ester is hydrolyzed to the final

boronic acid.

Dissolve the crude protected boronic ester in a suitable solvent (e.g., THF/Methanol).
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Add an aqueous acid (e.g., 2M HCl) and stir at room temperature or with gentle heating until

deprotection is complete (monitor by TLC).

Neutralize the mixture carefully with a base (e.g., saturated NaHCO₃).

Extract the product with an organic solvent, dry, and concentrate to yield the crude 1H-
Indazole-7-boronic acid.

The final product can be purified by recrystallization or chromatography.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The paramount application of 1H-Indazole-7-boronic acid is its use as a nucleophilic partner

in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds[3].

This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl and

heteroaryl-aryl structures[2].
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Suzuki-Miyaura Catalytic Cycle
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for coupling 1H-Indazole-7-boronic acid with an

aryl halide.

Reagents & Setup:

1H-Indazole-7-boronic acid (1.2 - 1.5 eq.)

Aryl or heteroaryl halide (e.g., bromide or chloride, 1.0 eq.)

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%)[21]

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.)[3][4]

Anhydrous solvent (e.g., Dioxane/H₂O, DMF, or Toluene)

Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

Rationale: The exclusion of oxygen is critical as the active Pd(0) catalyst can be oxidized and

deactivated. To an oven-dried reaction vessel, add the aryl halide, 1H-Indazole-7-boronic
acid, the palladium catalyst, and the base.

Seal the vessel with a septum or cap.

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

Rationale: The choice of solvent and base is crucial and often needs to be optimized for

specific substrates. A mixture of an organic solvent and water is common and facilitates the

dissolution of both the organic and inorganic reagents. Add the degassed solvent(s) via

syringe.

Rationale: Heat is required to drive the catalytic cycle, particularly the oxidative addition and

reductive elimination steps. Place the reaction mixture in a preheated oil bath or microwave

reactor and stir at the desired temperature (typically 80-120°C) for the specified time (2-24

hours).
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Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC or LC-

MS).

Upon completion, cool the reaction to room temperature.

Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

Separate the layers and extract the aqueous layer with the organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the desired

coupled product.

Conclusion
1H-Indazole-7-boronic acid is a high-value synthetic intermediate, providing a reliable method

for incorporating the indazole-7-yl functional group into target molecules. Its primary utility in

Suzuki-Miyaura cross-coupling reactions makes it an essential tool for medicinal chemists and

researchers in drug discovery. While its inherent stability can be a concern, the availability of

stable surrogates like pinacol esters and a proper understanding of handling and storage

requirements allow for its effective and reproducible application in complex organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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